(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine
Description
Historical Context and Discovery Timeline
The development of this compound emerges from the broader historical trajectory of organofluorine chemistry and asymmetric synthesis, two fields that experienced significant advancement throughout the latter half of the twentieth century. The medicinal use of trifluoromethyl groups dates back to 1928, although research into their applications became more intensive in the mid-1940s as chemists began to appreciate the unique properties conferred by fluorine substitution. This early recognition of fluorine's potential in modulating biological activity laid the groundwork for the eventual development of sophisticated trifluoromethyl-containing building blocks like the subject compound.
The specific synthetic approaches to α-trifluoromethyl amines gained momentum in the late twentieth century as the pharmaceutical industry increasingly recognized the value of enantiopure compounds. The development of catalytic enantioselective protocols for assembling α-trifluoromethyl amine moieties has been a focus of significant research effort over the past two decades. These methodological advances created the synthetic foundation necessary for the practical preparation of compounds like this compound on a scale suitable for pharmaceutical applications.
The emergence of this specific compound as a synthetically useful building block can be traced to the growing recognition of its utility in accessing neuroprotective agents. Research published in 2021 demonstrated its critical role as an intermediate in the biotechnological production of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a compound with significant neuroprotective properties. This application highlighted the compound's value not only as a synthetic target but also as a gateway to accessing more complex therapeutic agents. The development of efficient biotransformation protocols for its synthesis, employing recombinant Escherichia coli whole-cell catalysis, represents a significant advancement in the sustainable production of chiral trifluoromethyl-containing building blocks.
Structural Significance of the Chiral Center (R-Configuration)
The stereochemical configuration of the chiral center in this compound plays a fundamental role in determining both its chemical reactivity and biological activity. The R-configuration, designated according to the Cahn-Ingold-Prelog priority rules, establishes a specific three-dimensional arrangement that influences molecular recognition events and enzymatic interactions. This stereochemical precision becomes particularly important when the compound serves as a building block for pharmaceutically active molecules, where even subtle changes in spatial arrangement can dramatically alter biological activity.
Research has demonstrated that achieving high enantioselectivity in the synthesis of α-trifluoromethyl amines requires sophisticated methodological approaches, often involving either chiral auxiliaries or enantioselective catalytic systems. The challenge lies in the unique electronic environment created by the trifluoromethyl group, which significantly influences the reactivity patterns of adjacent carbon centers. The electron-withdrawing nature of the trifluoromethyl substituent affects both the acidity of adjacent protons and the electrophilicity of nearby carbon centers, creating distinctive stereochemical challenges in asymmetric synthesis.
The biotechnological approach to synthesizing this compound has achieved remarkable stereochemical control, with reported enantiomeric excess values exceeding 99.9 percent. This level of stereochemical purity is achieved through the use of engineered carbonyl reductases that selectively reduce the corresponding ketone precursor. The LXCAR-S154Y variant enzyme demonstrates exquisite stereoselectivity in converting 3'-(trifluoromethyl)acetophenone to the desired R-configured product, highlighting the power of biocatalytic approaches in accessing enantiopure trifluoromethyl-containing compounds.
The practical implications of maintaining high enantiomeric purity extend beyond academic interest to real-world pharmaceutical applications. Studies have shown that the wrong enantiomer of chiral drugs can exhibit reduced efficacy, different pharmacokinetic profiles, or even undesirable side effects. In the case of this compound, the R-configuration is specifically required for its role as a building block in neuroprotective compound synthesis, where stereochemical accuracy directly translates to therapeutic potential.
Role of the Trifluoromethyl Group in Molecular Design
The trifluoromethyl group in this compound serves multiple strategic functions in molecular design, acting simultaneously as a lipophilicity modulator, metabolic blocking group, and electronic perturbation element. The trifluoromethyl functionality possesses an electronegativity that is intermediate between fluorine and chlorine, making it a powerful electron-withdrawing substituent that significantly alters the electronic distribution throughout the molecular framework. This electronic effect influences both the chemical reactivity of nearby functional groups and the overall molecular recognition properties of the compound.
In terms of lipophilicity modulation, the trifluoromethyl group contributes significantly to the compound's hydrophobic character. Research has established that trifluoromethyl substituents generally increase lipophilicity compared to their non-fluorinated analogs, with Hansch hydrophobicity parameters demonstrating measurable increases in partition coefficients. For this compound, this enhanced lipophilicity facilitates membrane permeation and can improve bioavailability when the compound is incorporated into pharmaceutical formulations. The lipophilic character also influences the compound's solubility profile and distribution behavior in biological systems.
The metabolic stability conferred by the trifluoromethyl group represents another crucial aspect of its design utility. The strong carbon-fluorine bonds within the trifluoromethyl unit are highly resistant to metabolic oxidation, effectively protecting the molecule from rapid clearance by hepatic enzymes. This metabolic blocking effect extends the compound's half-life and can improve the pharmacokinetic profile of drugs incorporating this structural element. Studies have demonstrated that trifluoromethyl groups can protect reactive methyl groups from oxidative metabolism, thereby extending the duration of biological activity.
The steric properties of the trifluoromethyl group also contribute to its design utility. Despite containing three fluorine atoms, the trifluoromethyl group has a van der Waals radius similar to that of a methyl group, allowing it to function as an isosteric replacement in many molecular contexts. However, the electronic properties are dramatically different, creating opportunities for fine-tuning molecular interactions without introducing significant steric perturbations. This dual nature of steric similarity and electronic distinctiveness makes the trifluoromethyl group particularly valuable in medicinal chemistry applications where precise modulation of biological activity is required.
The strategic positioning of the trifluoromethyl group at the meta position of the phenyl ring in this compound creates a specific electronic environment that influences the reactivity of the amine functionality. The electron-withdrawing effect transmitted through the aromatic system reduces the basicity of the amine nitrogen, potentially affecting both its protonation state under physiological conditions and its nucleophilic reactivity in synthetic transformations. This electronic modulation can be leveraged in drug design to optimize binding affinity and selectivity for specific biological targets.
Properties
IUPAC Name |
(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381250 | |
| Record name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127852-30-6 | |
| Record name | (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-[3-(Trifluoromethyl)phenyl]ethylamine | |
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Preparation Methods
Reductive Amination of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
One of the most established and effective methods for preparing (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine involves the reductive amination of the corresponding ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one.
- The ketone intermediate is reacted with ethylamine to form an imine (Schiff base) intermediate.
- This intermediate is then reduced to the desired amine using a borohydride reducing agent.
| Step | Description |
|---|---|
| Starting Material | 1-(3-(Trifluoromethyl)phenyl)propan-2-one |
| Amination Agent | Ethylamine (70% aqueous solution) |
| Reducing Agents | Sodium triacetoxyborohydride (Na(CH3COO)3BH) is preferred; alternatives include sodium cyanoborohydride, sodium borohydride, lithium triethylborohydride, nickel borohydride, potassium borohydride, and calcium borohydride |
| Solvent | Methanol |
| Reaction Conditions | Typically conducted at ambient temperature; exact conditions may vary depending on scale and catalyst |
| Yield | High yields reported, typically ≥80%, often reaching 95-99% |
- The ketone reacts with ethylamine to form an imine intermediate.
- The borohydride reducing agent selectively reduces the imine to the secondary amine, preserving the chiral center when starting from an enantiomerically enriched ketone or employing chiral catalysts.
- High yield and purity.
- Mild reaction conditions.
- Flexibility in choice of reducing agent.
This method is detailed in patent US10351510B2, which also describes the preparation of the ketone precursor from 2-(3-(trifluoromethyl)phenyl)acetic acid via a Daikin-West reaction, starting from 2-(3-(trifluoromethyl)phenyl)acetonitrile through hydrolysis steps under acidic or basic conditions with yields exceeding 80%.
Synthesis of the Ketone Precursor via Daikin-West Reaction
The ketone intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, essential for reductive amination, can be synthesized from 2-(3-(trifluoromethyl)phenyl)acetic acid by reaction with acetic anhydride in the presence of a catalyst.
| Step | Description |
|---|---|
| Starting Material | 2-(3-(Trifluoromethyl)phenyl)acetic acid |
| Reagents | Acetic anhydride, catalyst (commonly acid catalysts such as Lewis acids) |
| Reaction Type | Daikin-West reaction (ketonization) |
| Conditions | Heating under controlled temperature |
| Yield | Typically ≥80% |
This intermediate preparation is crucial for the overall synthesis route to the target amine and is often integrated into a multi-step synthesis pipeline.
Hydrolysis of 2-(3-(Trifluoromethyl)phenyl)acetonitrile to 2-(3-(Trifluoromethyl)phenyl)acetic Acid
The precursor acid is prepared by hydrolysis of the corresponding nitrile.
| Step | Description |
|---|---|
| Starting Material | 2-(3-(Trifluoromethyl)phenyl)acetonitrile |
| Hydrolysis Conditions | Acid-catalyzed or base-catalyzed aqueous hydrolysis |
| Intermediate | Amide intermediate may form transiently under acidic conditions |
| Yield | High yield, often ≥90% |
This step is a critical preparatory stage in the synthesis pathway and can be optimized for scale-up in industrial settings.
Enzymatic Resolution and Biocatalytic Approaches
While direct reductive amination is the most common chemical method, enzymatic processes employing R-selective transaminase enzymes have been documented for analogous chiral amines, including related (R)-1-aryl ethylamines.
- Transaminase enzymes selectively convert prochiral ketones to enantiomerically pure (R)-amines.
- This biocatalytic method offers high enantioselectivity and mild reaction conditions.
- Enzymes such as ATA-P2-A07, ATA-025, and others have been used for similar substrates.
Though specific enzymatic processes for this compound are less documented, related patents and literature on (R)-1-(1-naphthyl)ethylamine suggest potential applicability of transaminase enzymes for this compound class.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Enzymes | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reductive Amination | 1-(3-(Trifluoromethyl)phenyl)propan-2-one | Ethylamine, sodium triacetoxyborohydride | Methanol, ambient temperature | 80-99 | High yield, widely applied chemical method |
| Daikin-West Reaction | 2-(3-(Trifluoromethyl)phenyl)acetic acid | Acetic anhydride, acid catalyst | Heating | ≥80 | Prepares ketone precursor |
| Hydrolysis of Nitrile | 2-(3-(Trifluoromethyl)phenyl)acetonitrile | Acid or base catalysts | Aqueous conditions | ≥90 | Prepares acid precursor |
| Enzymatic Transamination | 1-(3-(Trifluoromethyl)phenyl)propan-2-one (potential) | R-selective transaminase enzymes | Mild, aqueous | Variable | High enantioselectivity, greener approach |
Research Findings and Practical Considerations
- Yield and Purity: Reductive amination using sodium triacetoxyborohydride consistently delivers high yields (often above 90%) with excellent purity, making it suitable for pharmaceutical applications.
- Scalability: The chemical routes involving hydrolysis, Daikin-West reaction, and reductive amination are amenable to scale-up with standard organic synthesis equipment.
- Stereoselectivity: The chiral purity depends on the starting materials and conditions. Chemical reductive amination may require chiral auxiliaries or catalysts for enantioselectivity, whereas enzymatic methods inherently provide enantiomeric purity.
- Environmental and Safety Aspects: Use of aqueous conditions and mild reducing agents reduces hazardous waste. Enzymatic methods offer greener alternatives but may require specialized biocatalysts.
Chemical Reactions Analysis
Types of Reactions: (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Compounds
(R)-MTF-PEL serves as a crucial chiral building block in the synthesis of neuroprotective agents. For instance, it is utilized in the preparation of (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which shows potential in treating neurodegenerative diseases. The synthesis involves whole-cell biotransformation using recombinant E. coli, enhancing the efficiency of producing this compound under mild conditions .
NK1 Receptor Antagonists
Another notable application is in the development of NK1 receptor antagonists, such as casopitant. This compound has been studied for its efficacy in treating various conditions including anxiety and depression. The synthesis process involves incorporating (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine into larger molecular frameworks that exhibit desired pharmacological activities .
Biocatalysis
Whole-Cell Biotransformation
The biocatalytic properties of (R)-MTF-PEL have been extensively researched. Studies indicate that using engineered strains of E. coli can achieve high enantioselectivity (>99%) when biotransforming substrates like 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL. This method not only enhances yield but also reduces the need for expensive coenzymes, making it a cost-effective approach for producing chiral amines .
Microbial Strains
Various microbial strains have been evaluated for their ability to catalyze the reduction of 3'-(trifluoromethyl)acetophenone. For example, Microbacterium oxydans and Kluyveromyces thermotolerans have shown promising results with conversion rates exceeding 79% under optimized conditions . This highlights the potential for using microbial biotransformations in industrial applications.
Pharmaceutical Formulations
Cinacalcet Production
this compound is also integral to the synthesis of cinacalcet, a drug used to treat hyperparathyroidism and related conditions. The compound's structure allows it to form pharmaceutically acceptable salts, enhancing its bioavailability and therapeutic efficacy . The synthesis process has been optimized to reduce reaction steps and improve scalability for commercial production .
Case Studies
| Study | Application | Methodology | Findings |
|---|---|---|---|
| Snape et al., 2021 | Neuroprotective Agents | Whole-cell biotransformation | Achieved >99% enantioselectivity for (R)-MTF-PEL from 3'-(trifluoromethyl)acetophenone |
| ACS Publications | NK1 Receptor Antagonists | Synthesis of casopitant | (R)-MTF-PEL incorporated into drug candidates with promising effects |
| Patent WO2014178068A2 | Cinacalcet Production | Improved synthesis process | Enhanced yield and reduced steps for commercial viability |
Mechanism of Action
The mechanism of action of (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may act as an inhibitor or activator of specific enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Observations :
- Substituent Position : The meta–CF₃ group in the target compound optimizes steric and electronic interactions in drug-receptor binding, as seen in Cinacalcet . Para-substituted analogs exhibit different pharmacokinetic profiles due to altered dipole moments .
- Fluorination Pattern : Difluoroethylamine derivatives (e.g., 2,2-Difluoro-) show enhanced metabolic resistance but reduced solubility .
- Chain Length : Fenfluramine’s propylamine chain increases serotoninergic activity compared to ethylamine-based compounds .
Physicochemical Properties
Trends :
- Increased fluorine content raises LogP (lipophilicity) but reduces aqueous solubility.
- HCl salts improve crystallinity and stability for pharmaceutical use .
Biological Activity
(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine, also known as (R)-MTF-PEL, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biocatalysis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H10F3N
- CAS Number : 127852-30-6
- Molecular Weight : 201.18 g/mol
The synthesis of (R)-MTF-PEL involves various methods, including whole-cell biotransformation using recombinant E. coli strains. For instance, a study highlighted the conversion of 3'-(trifluoromethyl)acetophenone to (R)-MTF-PEL with high enantioselectivity using engineered bacterial strains .
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : It has been shown to interact with various enzymes, influencing metabolic pathways that are critical for cell function.
- Cell Signaling : The compound acts as a signaling molecule, affecting gene expression and cellular metabolism.
Pharmacological Effects
Research indicates that (R)-MTF-PEL has potential applications in:
- Neuroprotection : It serves as a chiral building block for neuroprotective compounds, suggesting its role in protecting neuronal cells from damage .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Biotransformation Efficiency :
- Cytotoxicity Studies :
- Antimicrobial Activity :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (R)-1-[3-(Trifluoromethyl)phenyl]ethylamine, and how do they differ in methodology?
The compound is synthesized via two primary routes:
- Reductive Amination : Reacting (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal (20) or 3-(trifluoromethyl)cinnamaldehyde (18). Aldehyde precursors are derived from carboxylic acids (e.g., via reduction with sodium borohydride or Vitride®), followed by oxidation to aldehydes using TEMPO/NaOCl or MnO₂ .
- Nucleophilic Substitution : Using activated derivatives (mesylates, tosylates) of 3-[3-(trifluoromethyl)phenyl]propan-1-ol with (R)-1-(1-naphthyl)ethylamine. Catalysts like [Ru(p-cymene)Cl₂]₂ or iridium complexes (e.g., [Ir(Cp*)Cl₂]₂) improve yields (60–75%) and enantiomeric purity (up to 99.5%) .
Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., polysaccharide-based columns) .
- NMR Spectroscopy : Confirms regiochemistry (e.g., trifluoromethyl group position) via ¹⁹F and ¹H coupling patterns .
- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D²⁵ = specific rotation reported for R-configuration) .
Q. How is enantiomeric purity maintained during synthesis?
- Chiral Pool Synthesis : Starting from enantiomerically pure (R)-1-(1-naphthyl)ethylamine ensures retention of configuration .
- Asymmetric Catalysis : Enzymatic methods (e.g., engineered ω-transaminases) selectively reduce ketones to (S)- or (R)-amines with >99% ee .
Advanced Research Questions
Q. How do catalytic systems influence the efficiency of this compound synthesis?
Catalyst choice significantly impacts yield and enantioselectivity:
| Catalyst | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| [Ir(Cp*)Cl₂]₂ | 75 | 99.5 | Refluxing toluene | |
| [Ru(p-cymene)Cl₂]₂ | 60 | 98.0 | Refluxing toluene | |
| ω-Transaminase (VsTA) | 85* | >99 | pH 8.0, 30°C, L-alanine |
*Conversion rate for asymmetric synthesis of (S)-enantiomer.
Q. What strategies optimize asymmetric synthesis of the (R)-enantiomer?
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Reaction Parameter Analysis : Variations in temperature, solvent (e.g., toluene vs. THF), and catalyst loading explain discrepancies. For example, Vitride® reductions in toluene yield 59–64% aldehydes, while NaBH₄ in THF achieves 90% .
- Byproduct Characterization : Side reactions (e.g., over-reduction to alcohols or dimerization) reduce yields. LC-MS or GC-MS identifies impurities .
- Reproducibility Checks : Strict adherence to anhydrous conditions and inert atmospheres (N₂/Ar) is critical, as moisture degrades intermediates like acyl chlorides .
Methodological Guidance
Q. What safety protocols are essential when handling this compound?
Q. How should researchers validate synthetic intermediates?
- Intermediate Trapping : Use stabilizing agents (e.g., TEMPO for aldehydes) to prevent degradation .
- In Situ Monitoring : FTIR tracks carbonyl group reduction (disappearance of C=O stretch at ~1700 cm⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
